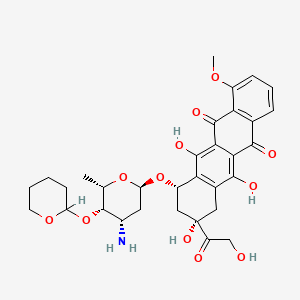

pirarubicin

Description

Properties

Molecular Formula |

C32H37NO12 |

|---|---|

Molecular Weight |

627.6 g/mol |

IUPAC Name |

(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-6-methyl-5-(oxan-2-yloxy)oxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione |

InChI |

InChI=1S/C32H37NO12/c1-14-31(45-21-8-3-4-9-42-21)17(33)10-22(43-14)44-19-12-32(40,20(35)13-34)11-16-24(19)30(39)26-25(28(16)37)27(36)15-6-5-7-18(41-2)23(15)29(26)38/h5-7,14,17,19,21-22,31,34,37,39-40H,3-4,8-13,33H2,1-2H3/t14-,17-,19-,21?,22-,31+,32-/m0/s1 |

InChI Key |

KMSKQZKKOZQFFG-NCXNULAVSA-N |

SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)OC6CCCCO6 |

Isomeric SMILES |

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)OC6CCCCO6 |

Canonical SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)OC6CCCCO6 |

Synonyms |

4'-O-tetrahydropyranyladriamycin 4'-O-tetrahydropyranyldoxorubicin 4'-O-tetrapyranyldoxorubicin pirarubicin pirarubicin hydrochloride Théprubicine thepirubicin Theprubicin therarubicin THP-ADM THP-adriamycin THP-DOX THP-doxorubicin |

Origin of Product |

United States |

Foundational & Exploratory

Technical Whitepaper: Molecular Pharmacology and Mechanism of Action of Pirarubicin (THP) in Neoplastic Cells

This guide is structured as a high-level technical whitepaper designed for drug development professionals and senior researchers. It synthesizes molecular pharmacology with actionable experimental protocols.

Executive Summary

Pirarubicin (4'-O-tetrahydropyranyldoxorubicin, THP) represents a critical evolution in anthracycline chemotherapy.[1][2] Structurally derived from doxorubicin (DOX) via the addition of a tetrahydropyranyl group at the 4' position of the daunosamine sugar, THP exhibits distinct pharmacodynamic properties. This modification confers higher lipophilicity, resulting in rapid cellular uptake—approximately 170-fold faster than DOX—and unique evasion of P-glycoprotein (P-gp) efflux pumps.

This guide dissects the multi-modal mechanism of action (MoA) of THP, ranging from nuclear intercalation to the modulation of autophagic flux, and provides validated protocols for assessing these mechanisms in vitro.

Section 1: Structural Advantage and Kinetic Uptake

The defining characteristic of THP is its uptake kinetics. Unlike DOX, which relies heavily on passive diffusion limited by its polarity, the tetrahydropyranyl moiety of THP significantly enhances membrane permeability.

Comparative Pharmacodynamics: THP vs. Doxorubicin

The following table summarizes the key kinetic and mechanistic divergences validated in osteosarcoma (MG63), leukemia (HL-60), and breast cancer (MCF-7) models.

| Feature | Doxorubicin (DOX) | This compound (THP) | Mechanistic Implication |

| Cellular Uptake Rate | Slow ( | Rapid ( | THP achieves cytotoxic thresholds before efflux pumps can compensate. |

| Nuclear Localization | Gradual accumulation | Rapid saturation (< 15 min) | Immediate inhibition of DNA replication machinery. |

| MDR Evasion | High affinity substrate for P-gp | Low affinity / Saturation kinetics | Effective against P-gp overexpressing (MDR+) cell lines. |

| Cardiotoxicity | High (Cumulative dose-limiting) | Reduced | Faster clearance from plasma reduces myocardial accumulation. |

Section 2: Core Mechanisms of Cytotoxicity

THP functions as a "class II" anthracycline, utilizing a dual-mechanism attack on cancer cell viability: Genotoxic Stress and Oxidative Stress.

Topoisomerase II Inhibition and DNA Intercalation

Upon rapid nuclear entry, THP intercalates between DNA base pairs. The bulky sugar moiety stabilizes the Topoisomerase II-DNA cleavable complex , preventing the religation of double-strand breaks. This results in the accumulation of DNA damage, triggering the DNA Damage Response (DDR) pathway (ATM/ATR activation) and subsequent p53-mediated apoptosis.

ROS-Dependent Apoptosis

The quinone structure of THP undergoes redox cycling catalyzed by intracellular reductases (e.g., NADPH), generating superoxide anions (

Visualization: The Dual Cytotoxic Pathway

The following diagram illustrates the convergence of DNA damage and ROS signaling induced by THP.

Caption: Figure 1. Dual-track mechanism of this compound involving Topoisomerase II inhibition (nuclear) and ROS generation (mitochondrial).

Section 3: The Autophagy Paradox (Resistance Mechanism)

Recent advanced studies reveal that THP induces a cytoprotective autophagy response, which can antagonize its apoptotic effects. This is a critical consideration for combination therapies.

Mechanism:

-

THP downregulates MIR34C-5p .

-

Loss of MIR34C-5p leads to the upregulation of ATG4B (Autophagy Related 4B Cysteine Peptidase).

-

ATG4B promotes autophagosome formation, allowing the cell to recycle damaged organelles and resist apoptosis.

-

Inhibition of this pathway (e.g., via Chloroquine or ATG4B knockdown) significantly potentiates THP cytotoxicity.

Caption: Figure 2. The MIR34C-5p/ATG4B signaling axis mediating THP-induced cytoprotective autophagy.

Section 4: Experimental Validation Protocols

The following protocols are designed to validate the specific mechanisms described above. These are not generic assays but are tuned for THP's unique kinetics.

Protocol A: Kinetic Uptake Quantification (Flow Cytometry)

Objective: To quantify the rapid uptake advantage of THP over DOX. Rationale: Standard incubation times (24h) mask the kinetic advantage. Short-interval time points are required.

-

Cell Preparation: Seed cancer cells (e.g., HeLa or MG63) at

cells/well in 6-well plates. Allow attachment for 24h. -

Drug Treatment:

-

Treat Group A with 1 µM Doxorubicin .

-

Treat Group B with 1 µM this compound .

-

-

Time-Course Harvesting:

-

Harvest cells at 5 min, 15 min, 30 min, and 60 min post-treatment.

-

Critical Step: Immediately wash cells 2x with ice-cold PBS to halt uptake.

-

-

Analysis:

-

Resuspend in PBS. Analyze via Flow Cytometry (Excitation 488 nm / Emission ~575 nm). Both drugs are naturally fluorescent.

-

Data Output: Plot Mean Fluorescence Intensity (MFI) vs. Time. THP should show >80% saturation within 15 mins; DOX will show linear slow accumulation.

-

Protocol B: Topoisomerase II Inhibition (Relaxation Assay)

Objective: To confirm direct inhibition of Topo II catalytic activity.

-

Reagents: Purified human Topoisomerase II

, supercoiled plasmid DNA (pBR322), and ATP buffer. -

Reaction Mix:

-

Mix 200 ng pBR322 DNA + Topo II enzyme + Assay Buffer.

-

Add THP at gradient concentrations (0.1, 0.5, 1.0, 5.0 µM).

-

Include controls: No Enzyme (Negative), Etoposide (Positive Control).

-

-

Incubation: 30 minutes at 37°C.

-

Electrophoresis:

-

Stop reaction with SDS/Proteinase K.

-

Run samples on a 1% agarose gel without Ethidium Bromide (EtBr).

-

Stain with EtBr post-run.

-

-

Interpretation: Functional Topo II relaxes supercoiled DNA (migrates slower). Inhibited Topo II leaves DNA supercoiled (migrates faster). THP should prevent the formation of relaxed bands.

Protocol C: Autophagy Flux Monitoring (LC3B Turnover)

Objective: To distinguish between autophagy induction and blockage.

-

Transfection: Transfect cells with mRFP-GFP-LC3 tandem reporter plasmid.

-

Treatment: Treat cells with THP (IC50 dose) for 24h.

-

Imaging (Confocal Microscopy):

-

Autophagosomes (Neutral pH): Show yellow fluorescence (GFP+ / RFP+).

-

Autolysosomes (Acidic pH): Show red fluorescence (GFP quenched / RFP+).

-

-

Validation:

-

THP treatment should increase the number of Red puncta , indicating successful flux (maturation into autolysosomes).

-

Counter-screen: Co-treat with Chloroquine (lysosomal inhibitor). If Red puncta turn Yellow, flux is confirmed.

-

References

-

NIMH/PubMed. (2019). This compound reduces USP22 expression by inhibiting CREB-1 phosphorylation in HeLa cells.[3] National Institutes of Health. Link

-

ResearchGate. (2015). This compound Induces an Autophagic Cytoprotective Response Through Suppression of the Mammalian Target of Rapamycin Signaling Pathway.Link

-

Taylor & Francis. (2020). Targeting the MIR34C-5p-ATG4B-autophagy axis enhances the sensitivity of cervical cancer cells to this compound.Link

-

Anticancer Research. (2017). This compound, an Anthracycline Anticancer Agent, Induces Apoptosis Through Generation of Hydrogen Peroxide.[4][5]Link

-

PubMed Central. (2012). This compound inhibits multidrug-resistant osteosarcoma cell proliferation through induction of G2/M phase cell cycle arrest.[1]Link

-

ScienceDirect. (2002). Comparison of cellular uptake and cytotoxicity of this compound and doxorubicin.[6][7]Link

Sources

- 1. This compound-based chemotherapy displayed better clinical outcomes and lower toxicity than did doxorubicin-based chemotherapy in the treatment of non-metastatic extremity osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. This compound reduces USP22 expression by inhibiting CREB-1 phosphorylation in HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, an Anthracycline Anticancer Agent, Induces Apoptosis Through Generation of Hydrogen Peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 6. Membrane transport and antitumor activity of this compound, and comparison with those of doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Relationships between the in vitro cytotoxicity and transport characteristics of this compound and doxorubicin in M5076 ovarian sarcoma cells, and comparison with those in Ehrlich ascites carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Pirarubicin: An In-depth Technical Guide for Drug Development Professionals

This guide provides a comprehensive technical overview of the discovery, semi-synthesis, characterization, and biological evaluation of pirarubicin (also known as Theprubicin or THP), an important anthracycline antibiotic used in cancer chemotherapy. This document is intended for researchers, scientists, and professionals involved in drug discovery and development, offering detailed protocols and insights into the core aspects of this potent anti-neoplastic agent.

Genesis of a Second-Generation Anthracycline: The Discovery of this compound

The story of this compound begins with the pioneering work of Japanese scientist Dr. Hamao Umezawa, a prominent figure in the field of antibiotics.[1][2] In the late 1970s, Umezawa and his team embarked on a quest to develop new derivatives of the highly effective but cardiotoxic anticancer drugs, daunorubicin and doxorubicin.[3][4] Their goal was to create analogues with an improved therapeutic index, retaining the potent antitumor activity while mitigating the dose-limiting side effects, particularly cardiac toxicity.

This systematic search led to the discovery of this compound in 1979.[3][4] By chemically modifying the daunosamine sugar moiety of doxorubicin, specifically by introducing a tetrahydropyranyl (THP) group at the 4'-O position, Umezawa's group synthesized a novel compound with promising preclinical data.[4] this compound demonstrated a broad spectrum of antitumor efficacy, comparable to doxorubicin, and notably, showed activity against doxorubicin-resistant tumor cell lines.[4] Crucially, early studies suggested a reduction in cardiotoxicity compared to its parent compound.[4] These encouraging findings paved the way for its clinical development and eventual commercialization in 1988.[3]

The Semi-Synthesis of this compound: A Step-by-Step Protocol

This compound is a semi-synthetic derivative of doxorubicin. The core of its synthesis involves the acid-catalyzed reaction of the 4'-hydroxyl group of doxorubicin with 3,4-dihydro-2H-pyran. The following protocol outlines a representative procedure for this synthesis, emphasizing the critical steps and the rationale behind them.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| Doxorubicin Hydrochloride | ≥98% | Commercially available |

| 3,4-Dihydro-2H-pyran | ≥97% | Commercially available |

| p-Toluenesulfonic acid monohydrate | ACS reagent grade | Commercially available |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Commercially available |

| Methanol (MeOH) | Anhydrous, ≥99.8% | Commercially available |

| Triethylamine (TEA) | ≥99% | Commercially available |

| Silica Gel | 60 Å, 230-400 mesh | Commercially available |

| Chloroform | HPLC grade | Commercially available |

| Ethyl Acetate | HPLC grade | Commercially available |

Synthetic Workflow

Figure 1: A generalized workflow for the semi-synthesis of this compound from doxorubicin.

Detailed Experimental Protocol

-

Preparation of Doxorubicin Free Base: To a suspension of doxorubicin hydrochloride (1.0 g, 1.72 mmol) in anhydrous dichloromethane (DCM, 50 mL) and anhydrous methanol (MeOH, 10 mL) at 0 °C, add triethylamine (0.26 mL, 1.89 mmol) dropwise. Stir the mixture at 0 °C for 30 minutes. The triethylamine neutralizes the hydrochloride salt, generating the more reactive free base of doxorubicin.

-

Reaction with 3,4-Dihydro-2H-pyran: To the reaction mixture, add 3,4-dihydro-2H-pyran (0.31 mL, 3.44 mmol) followed by a catalytic amount of p-toluenesulfonic acid monohydrate (33 mg, 0.17 mmol). The acid catalyzes the addition of the 4'-hydroxyl group of doxorubicin to the double bond of dihydropyran, forming the tetrahydropyranyl ether linkage.

-

Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC) using a mobile phase of chloroform:methanol (10:1 v/v). The reaction is typically complete within 4-6 hours.

-

Work-up: Upon completion, quench the reaction by adding a few drops of triethylamine to neutralize the p-toluenesulfonic acid catalyst. Concentrate the reaction mixture under reduced pressure to obtain a crude red solid.

-

Purification: Purify the crude product by silica gel column chromatography.[5][6]

-

Column Packing: Pack a silica gel column using a slurry of silica gel in chloroform.

-

Loading: Dissolve the crude solid in a minimal amount of chloroform and load it onto the column.

-

Elution: Elute the column with a gradient of chloroform and methanol (e.g., starting with 100% chloroform and gradually increasing the polarity with methanol up to 5%). Collect fractions and monitor by TLC.

-

Isolation: Combine the fractions containing the pure this compound and evaporate the solvent under reduced pressure to yield this compound as a red powder.

-

Physicochemical Characterization of this compound

Accurate characterization of the synthesized this compound is crucial to confirm its identity, purity, and stability.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₃₂H₃₇NO₁₂ |

| Molecular Weight | 627.64 g/mol |

| Appearance | Red to orange-red crystalline powder |

| Melting Point | 188-192 °C (decomposes) |

| Solubility | Soluble in methanol, chloroform; sparingly soluble in water |

Analytical Characterization

A validated reverse-phase HPLC method is essential for determining the purity of the synthesized this compound.[7][8]

Protocol: HPLC Purity Analysis

-

Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[7]

-

Mobile Phase: A mixture of acetonitrile and a suitable buffer (e.g., 0.025% trifluoroacetic acid in water) in an isocratic or gradient elution. A typical starting point is a 22:78 (v/v) mixture of acetonitrile and buffer.[9]

-

Flow Rate: 1.0 mL/min.[9]

-

Detection: UV detection at 254 nm.

-

Sample Preparation: Prepare a standard solution of this compound in the mobile phase at a known concentration (e.g., 1 mg/mL).

-

Injection Volume: 10 µL.

-

Data Analysis: The purity of the sample is determined by calculating the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure of this compound.[10][11][12]

-

¹H NMR: The spectrum will show characteristic signals for the anthracycline core, the daunosamine sugar, and the newly introduced tetrahydropyranyl (THP) group. Key signals to look for include the anomeric proton of the THP group and the protons adjacent to the ether linkage.

-

¹³C NMR: The ¹³C NMR spectrum will show the expected number of carbon signals, including those of the THP group, confirming its successful incorporation.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, further confirming its identity.[13][14][15]

-

Expected Molecular Ion: In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ would be observed at m/z 628.24.

-

Fragmentation Pattern: The fragmentation pattern will likely involve the cleavage of the glycosidic bond, leading to the loss of the daunosamine-THP sugar moiety, as well as fragmentation within the sugar and the anthracycline core.

Biological Activity and Mechanism of Action

This compound exerts its anticancer effects primarily through the inhibition of DNA topoisomerase II, an enzyme crucial for DNA replication and repair.[4]

Mechanism of Action: Topoisomerase II Inhibition

Figure 2: The mechanism of action of this compound as a topoisomerase II inhibitor.

The proposed mechanism involves the following steps:

-

Intercalation: this compound intercalates into the DNA double helix.

-

Topoisomerase II Inhibition: It then interacts with and stabilizes the topoisomerase II-DNA "cleavable complex". This complex is a transient intermediate in which the enzyme has created a double-strand break in the DNA to allow for topological changes.

-

DNA Damage: By stabilizing this complex, this compound prevents the re-ligation of the DNA strands, leading to the accumulation of permanent DNA double-strand breaks.

-

Apoptosis: The extensive DNA damage triggers a cellular response that ultimately leads to programmed cell death (apoptosis) in rapidly dividing cancer cells.[4]

In Vitro Biological Assays

This assay directly measures the ability of this compound to inhibit the decatenating activity of topoisomerase II.[16][17][18][19]

Protocol: Topoisomerase II Decatenation Assay

-

Materials: Kinetoplast DNA (kDNA), human topoisomerase IIα, assay buffer, ATP, loading dye, agarose gel, ethidium bromide.

-

Reaction Setup: In a microcentrifuge tube, combine assay buffer, ATP, and kDNA. Add varying concentrations of this compound (or a vehicle control). Initiate the reaction by adding topoisomerase IIα.

-

Incubation: Incubate the reaction at 37 °C for 30 minutes.

-

Termination: Stop the reaction by adding a stop solution/loading dye containing SDS and proteinase K.

-

Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the decatenated minicircles from the catenated kDNA network.

-

Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

-

Data Analysis: Inhibition of topoisomerase II activity is observed as a decrease in the amount of decatenated minicircles compared to the control.

The MTT assay is a colorimetric assay used to assess the cytotoxic effect of this compound on cancer cell lines by measuring cell metabolic activity.[8][20][21][22]

Protocol: MTT Cytotoxicity Assay

-

Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer cells or K562 leukemia cells) in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a range of concentrations of this compound for a specified period (e.g., 48 or 72 hours). Include a vehicle-only control.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the control. Plot the viability against the drug concentration to determine the half-maximal inhibitory concentration (IC₅₀) value.

Reported IC₅₀ Values

The IC₅₀ values of this compound can vary depending on the cell line and the assay conditions.

| Cell Line | Cancer Type | Reported IC₅₀ (µM) | Reference |

| M5076 | Ovarian Sarcoma | 0.366 | [4] |

| Ehrlich | Ascites Carcinoma | 0.078 | [4] |

| MCF-7 | Breast Cancer | ~1.8 µg/mL (~2.87 µM) | [8] |

Conclusion

This compound stands as a testament to the power of rational drug design in cancer chemotherapy. As a second-generation anthracycline, it represents a significant effort to improve upon the therapeutic window of its predecessors. This guide has provided a detailed technical framework for its discovery, synthesis, characterization, and biological evaluation. The provided protocols and data serve as a valuable resource for scientists and researchers in the ongoing endeavor to develop more effective and safer anticancer agents.

References

-

Hamao Umezawa Memorial Museum. (n.d.). Discovery of this compound. Retrieved from [Link]

- Tsukagoshi, S. (1988). [this compound (THP-adriamycin)]. Gan To Kagaku Ryoho. Cancer & Chemotherapy, 15(9), 2819–2827.

-

Hamao Umezawa Memorial Museum Meguro (HUM). (n.d.). About Dr. Hamao Umezawa. Retrieved from [Link]

-

Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. National Institutes of Health. Retrieved from [Link]

-

(PDF) Electron ionization mass spectrometry fragmentation and multiple reaction monitoring quantification of autoxidation products of α-and β-amyrins in natural samples. ResearchGate. Retrieved from [Link]

-

Human Topoisomerase II Decatenation Assay. Inspiralis. Retrieved from [Link]

-

1 H NMR and 13 C NMR shifts of compounds 1-4 (in CDCl 3 , δ in ppm, and... ResearchGate. Retrieved from [Link]

-

Development and Validation of Reversed-Phase HPLC Method for the Determination of Epirubicin and Its Application to the Pharmacokinetic Study of Epirubicin Loaded Polymeric Nanoparticle Formulations in Rats. PubMed. Retrieved from [Link]

-

Silica Gel Chromatographic Methods for Identification, Isolation and Purification of Gossypol Acetic Acid. National Institutes of Health. Retrieved from [Link]

-

IC 50 values of compounds 1 to 13h against MCF-7 and K-562 cell lines. ResearchGate. Retrieved from [Link]

-

Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules. Retrieved from [Link]

-

Synthesis of (4R)-9 and (4S)-9 compounds and proposed mechanism for the... ResearchGate. Retrieved from [Link]

-

Acidic pH-Triggered Release of Doxorubicin from Ligand-Decorated Polymeric Micelles Potentiates Efficacy against Cancer Cells | Request PDF. ResearchGate. Retrieved from [Link]

-

Developed and validated stability indicating HPLC method for the determination of epirubicin in bulk drug, marketed injection an. SciELO. Retrieved from [Link]

-

A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Retrieved from [Link]

-

IC50 values of the promising derivatives against the MCF‐7 cell line. ResearchGate. Retrieved from [Link]

-

Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved from [Link]

-

VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO). INIS-IAEA. Retrieved from [Link]

-

Synthesis of dihydro-2H-pyran-3(4H)-one. Arkivoc. Retrieved from [Link]

-

1H NMR (400 MHz, CDCl3) δ =. The Royal Society of Chemistry. Retrieved from [Link]

-

A Validated Reversed-Phase (C18) HPLC Method for Simultaneous Determination of Rifampicin, Isoniazid and Pyrazinamide in USP Dissolution Medium and Simulated Gastric Fluid. ResearchGate. Retrieved from [Link]

-

Mitomycin C and its analog trigger cytotoxicity in MCF-7 and K562 cancer cells through the regulation of RAS and MAPK/ERK pathways. PubMed. Retrieved from [Link]

-

Synthesis of 3,4-dihydro-2H-pyrans. Organic Chemistry Portal. Retrieved from [Link]

-

1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

-

Topoisomerase Assays. National Institutes of Health. Retrieved from [Link]

-

Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Spectroscopy Online. Retrieved from [Link]

-

The roots of modern oncology: from discovery of new antitumor anthracyclines to their clinical use. PubMed. Retrieved from [Link]

-

Silica gel column preparation and compound purification. YouTube. Retrieved from [Link]

-

Anticancer Effects of Doxorubicin-Loaded Micelle on MCF-7 and MDA- MB-231, Breast Cancer Cell Lines. Journal of Research in Medical and Dental Science. Retrieved from [Link]

-

Fragmentation Mechanisms. Intro to Mass Spectrometry. Retrieved from [Link]

-

1 H-and 13 C-NMR chemical shifts ( values) of 1 (in CDCl 3 ). ResearchGate. Retrieved from [Link]

-

Human DNA topoisomerase II assay kits. ProFoldin. Retrieved from [Link]

-

T. Vijayalaxmi 1 *, Vunjali Laxman Sai 1 , Ramya Sri. S 2. Research Journal of Pharmaceutical Dosage Forms and Technology. Retrieved from [Link]

-

Isolation of Pyrrolizidine Alkaloids. Column Chromatography. Retrieved from [Link]

-

Increased therapeutic efficacy and reduced toxicity of doxorubicin linked to pyran copolymer via the side chain of the drug. PubMed. Retrieved from [Link]

-

Applying silica gel column chromatography purify resveratrol from extracts of Morus alba L. Leaf. Academic Journals. Retrieved from [Link]

-

Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. YouTube. Retrieved from [Link]

-

Human Topoisomerase II Alpha Decatenation Assay Kits. Inspiralis. Retrieved from [Link]

-

Design, Synthesis, Biological Evaluation and Molecular Docking Studies of New N-Heterocyclic Compounds as Aromatase Inhibitors. MDPI. Retrieved from [Link]

Sources

- 1. WO2003057687A1 - Methods for preparing doxorubicin derivatives - Google Patents [patents.google.com]

- 2. Chemotherapy of advanced ovarian cancer with 4'-O-tetrahydropyranyl doxorubicin and cisplatin: a randomized phase II trial with an evaluation of circadian timing and dose-intensity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phase I study of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. column-chromatography.com [column-chromatography.com]

- 6. academicjournals.org [academicjournals.org]

- 7. scielo.br [scielo.br]

- 8. jrmds.in [jrmds.in]

- 9. Development and Validation of Reversed-Phase HPLC Method for the Determination of Epirubicin and Its Application to the Pharmacokinetic Study of Epirubicin Loaded Polymeric Nanoparticle Formulations in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. rsc.org [rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. orgchemboulder.com [orgchemboulder.com]

- 16. inspiralis.com [inspiralis.com]

- 17. topogen.com [topogen.com]

- 18. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Human DNA topoisomerase II assay kits [profoldin.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to Pirarubicin: An Advanced Doxorubicin Analogue

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Doxorubicin stands as a cornerstone of anthracycline-based chemotherapy, pivotal in treating a wide array of malignancies.[1] However, its clinical utility is frequently constrained by dose-dependent cardiotoxicity and the emergence of multidrug resistance (MDR).[1][2][3] This guide provides an in-depth technical examination of pirarubicin (tetrahydropyranyl-adriamycin, THP), a rationally designed analogue of doxorubicin engineered to mitigate these critical limitations. We will dissect its molecular structure, compare its mechanism of action, analyze its advantageous pharmacological profile, and provide validated experimental protocols for its preclinical evaluation. This document serves as a comprehensive resource for researchers aiming to understand and leverage this compound's distinct properties in oncology drug development.

Introduction: The Imperative to Evolve Anthracycline Therapy

For decades, doxorubicin has been a powerful weapon against cancers of the breast, bladder, lung, and various lymphomas.[1][4] Its efficacy stems from a potent cytotoxic mechanism involving DNA intercalation and the inhibition of topoisomerase II, which triggers catastrophic DNA damage in rapidly dividing cancer cells.[5] Yet, this therapeutic potency comes at a significant cost. The generation of reactive oxygen species (ROS) by doxorubicin contributes to cumulative, often irreversible, damage to cardiomyocytes, leading to severe cardiotoxicity.[2][6] Furthermore, its susceptibility to efflux by membrane transporters like P-glycoprotein is a major driver of MDR, rendering tumors refractory to treatment.[2][3]

This clinical challenge spurred the development of new-generation anthracyclines. This compound emerged as a leading candidate, representing a significant structural and functional advancement over its parent compound.[7] This guide explores the scientific rationale and technical data that position this compound as a superior alternative in specific clinical contexts.

Section 1: Molecular and Mechanistic Profile of this compound

Chemical Structure: The Tetrahydropyranyl Advantage

This compound is a semi-synthetic derivative of doxorubicin. The key modification is the attachment of a tetrahydropyranyl (THP) group to the 4'-hydroxyl position of the daunosamine sugar moiety. This seemingly subtle chemical alteration has profound consequences on the drug's physicochemical properties and biological activity. The increased lipophilicity conferred by the THP group allows for significantly faster and more efficient cellular uptake compared to doxorubicin.[7]

Core Mechanism of Action

This compound shares the fundamental anticancer mechanism of the anthracycline class. It potently inhibits DNA replication and transcription through two primary actions:

-

DNA Intercalation: The planar anthracycline ring structure inserts itself between DNA base pairs, distorting the helical structure and obstructing the processes of replication and transcription.[8][9]

-

Topoisomerase II Inhibition: It forms a stable complex with DNA and topoisomerase II, an enzyme critical for resolving DNA tangles during replication.[8] This traps the enzyme, leading to irreversible double-strand DNA breaks and the initiation of apoptosis.

While these core mechanisms are shared, the structural modification in this compound leads to a distinct profile, particularly concerning side effects and activity in resistant cells. It is believed that its altered intracellular distribution and metabolism contribute to a reduced capacity for generating the free radicals implicated in cardiotoxicity.[10]

Caption: Comparative mechanism of action for this compound and Doxorubicin.

Section 2: Comparative Pharmacology and Toxicology

The primary rationale for developing this compound was to create a safer, more effective anthracycline. This section compares its performance against doxorubicin across key pharmacological and toxicological parameters.

Pharmacokinetics (PK)

The structural change in this compound significantly alters its PK profile. Studies have shown that this compound is absorbed by tumor cells much more rapidly than doxorubicin, facilitating faster distribution to the cell nucleus and incorporation into DNA.[7] While specific half-life values can vary, this compound generally exhibits faster plasma clearance compared to doxorubicin, which may contribute to its reduced systemic toxicity.[11]

Efficacy and Overcoming Drug Resistance

This compound has demonstrated comparable or superior efficacy to doxorubicin in various cancer models.[7][12] A critical advantage is its effectiveness against cancer cell lines that have developed resistance to doxorubicin.[8] This ability to circumvent certain forms of multidrug resistance (MDR), particularly those mediated by P-glycoprotein, makes it a valuable therapeutic option for patients who have relapsed or failed to respond to doxorubicin-based treatments.[2]

The Critical Advantage: Reduced Cardiotoxicity

The most significant clinical distinction of this compound is its demonstrably lower cardiotoxicity compared to doxorubicin. While not entirely devoid of cardiac effects, the incidence and severity are reduced.[2][10][13][14] This improved safety profile is attributed to its reduced generation of oxidative stress within cardiomyocytes.[10][15] This allows for potentially higher cumulative doses and makes it a safer choice for patients with pre-existing cardiovascular risk.[2]

Comparative Clinical Data Summary

The following table summarizes key comparative data from clinical and preclinical studies, highlighting the advantages of this compound.

| Parameter | Doxorubicin (DOX) | This compound (THP) | Key Advantage of this compound | Source |

| 5-Year Disease-Free Survival (Osteosarcoma) | 53.1% | 70.2% | Significantly higher survival rate | [7] |

| Pulmonary Metastasis Rate (Osteosarcoma) | 36.7% | 19.1% | Significantly lower rate of metastasis | [7] |

| Complete Remission Rate (Aggressive NHL) | 57.0% | 57.1% | Comparable efficacy | [12] |

| Incidence of Alopecia (Aggressive NHL) | High (P<0.001) | Significantly Lower | Improved patient quality of life | [12] |

| Gastrointestinal Toxicities (Aggressive NHL) | High (P=0.015) | Significantly Lower | Better tolerability | [12] |

| Arrhythmia (Especially in Elderly) | Higher (P=0.030) | Significantly Lower | Improved cardiac safety profile | [12] |

Section 3: Standardized Protocols for Preclinical Evaluation

Validating the efficacy and toxicity of this compound requires robust and reproducible experimental models. Here, we provide step-by-step protocols for essential in vitro and in vivo assays.

Protocol: In Vitro Cytotoxicity Assessment (XTT Assay)

The XTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability and proliferation. This protocol is adapted for determining the cytotoxic effects of this compound on cancer cell lines.[16]

Objective: To determine the IC50 (half-maximal inhibitory concentration) of this compound in a selected cancer cell line.

Materials:

-

Cancer cell line of interest (e.g., T24 bladder cancer cells)[16]

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound hydrochloride

-

96-well flat-bottom plates

-

XTT labeling mixture and electron-coupling reagent (commercially available kits)

-

Microplate reader (spectrophotometer)

Methodology:

-

Cell Seeding: Culture cells to ~80% confluency. Trypsinize, count, and seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

-

Drug Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO). Perform serial dilutions in complete medium to create a range of concentrations (e.g., 0.01 µM to 100 µM).

-

Drug Treatment: Remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include wells with medium only (blank) and cells with medium but no drug (negative control). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[16]

-

XTT Reagent Addition: Prepare the XTT reaction solution according to the manufacturer's instructions. Add 50 µL of the XTT solution to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C, 5% CO2. During this time, viable cells with active metabolism will convert the XTT tetrazolium salt into a colored formazan product.

-

Data Acquisition: Measure the absorbance of each well at 450-500 nm using a microplate reader. A reference wavelength of 650 nm is typically used to subtract background noise.

-

Data Analysis:

-

Subtract the absorbance of the blank wells from all other readings.

-

Calculate the percentage of cell viability for each drug concentration relative to the untreated control cells: (% Viability) = (Absorbance_treated / Absorbance_control) * 100.

-

Plot the % Viability against the logarithm of the drug concentration and use non-linear regression (log(inhibitor) vs. response) to calculate the IC50 value.

-

Protocol: In Vivo Xenograft Tumor Model

Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a gold standard for evaluating the anti-tumor efficacy of novel therapeutics in vivo.[17][18]

Objective: To assess the ability of this compound to inhibit tumor growth in a subcutaneous xenograft model.

Materials:

-

Immunodeficient mice (e.g., NOD/SCID or Athymic Nude)

-

Cancer cell line of interest, prepared in a sterile suspension (e.g., 1-5 x 10^6 cells in 100 µL of PBS/Matrigel mixture)

-

This compound formulated for injection (e.g., in sterile saline)

-

Calipers for tumor measurement

-

Animal scale

Methodology:

-

Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.

-

Tumor Growth Monitoring: Allow tumors to establish and grow. Begin monitoring tumor size 2-3 times per week once they become palpable. Tumor volume is calculated using the formula: Volume = (Length x Width^2) / 2.

-

Randomization and Treatment Initiation: When tumors reach a predetermined average size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., Vehicle Control, Doxorubicin, this compound).

-

Drug Administration: Administer the drugs according to the planned schedule, dose, and route (e.g., intravenous or intraperitoneal injection). Monitor the body weight of the mice as an indicator of systemic toxicity.

-

Efficacy Measurement: Continue to measure tumor volumes and body weights throughout the study.

-

Endpoint: The study concludes when tumors in the control group reach a maximum allowed size, or after a predetermined treatment period. Efficacy is determined by comparing the tumor growth inhibition (TGI) in the treated groups relative to the vehicle control.

-

Data Analysis: Plot the mean tumor volume ± SEM for each group over time. Calculate the TGI for each treatment group at the end of the study. Statistical significance can be determined using appropriate tests like a Student's t-test or ANOVA.[19]

Caption: Preclinical evaluation workflow for this compound.

Section 4: Clinical Applications and Future Directions

This compound has been successfully integrated into treatment regimens for a variety of cancers, including breast cancer, non-Hodgkin's lymphoma, osteosarcoma, and bladder cancer.[4][7][9][12][20] Its favorable safety profile, particularly the reduced cardiotoxicity and myelosuppression, often makes it a preferred option over doxorubicin, especially in combination chemotherapy regimens.[12][21]

Clinical trials have demonstrated that this compound-based combination therapies (e.g., with cyclophosphamide and 5-fluorouracil) are effective in treating metastatic breast cancer and other solid tumors, often with better tolerability than doxorubicin-containing combinations.[7][21][22]

The future of this compound research lies in:

-

Novel Combination Therapies: Exploring synergistic effects with targeted therapies, such as PARP inhibitors, to enhance efficacy and overcome resistance mechanisms.[23]

-

Advanced Drug Delivery: Utilizing nanotechnology, such as carbon nanotube-based carriers, to improve tumor-specific targeting and further reduce systemic side effects.[24]

-

Expanded Indications: Investigating its efficacy in other tumor types that have been historically responsive to anthracyclines.

Conclusion

This compound represents a significant and successful effort in the rational design of chemotherapy drugs. By modifying the structure of doxorubicin, scientists created an analogue that retains potent anti-tumor activity while significantly reducing the risk of severe, dose-limiting toxicities like cardiotoxicity. Its ability to show activity in doxorubicin-resistant cell lines further enhances its clinical value. For researchers and drug developers, this compound serves not only as a valuable therapeutic agent but also as a prime example of how targeted chemical modifications can refine the therapeutic index of a powerful drug class, ultimately leading to safer and more effective treatments for cancer patients.

References

-

Ningbo Innopharmchem Co.,Ltd. (n.d.). This compound Hydrochloride: A Comparative Analysis with Doxorubicin in Cancer Therapy. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

-

Hao, W., et al. (2015). This compound-based chemotherapy displayed better clinical outcomes and lower toxicity than did doxorubicin-based chemotherapy in the treatment of non-metastatic extremity osteosarcoma. Oncology Letters, 10(4), 2263–2269. Retrieved from [Link]

-

Chat Perche, M.D., PhD. (2024). Easy-to-Grasp Explanations: Doxorubicin, mechanism and side effect. YouTube. Retrieved from [Link]

-

Ningbo Innopharmchem Co.,Ltd. (n.d.). Understanding this compound: A Deep Dive into its Anticancer Properties. Retrieved from [Link]

-

Zhai, L., et al. (2011). Long-term results of this compound versus doxorubicin in combination chemotherapy for aggressive non-Hodgkin's lymphoma: single center, 15-year experience. Medical Oncology, 28(4), 1056–1062. Retrieved from [Link]

-

Yuan, Z., et al. (2015). This compound versus doxorubicin in neoadjuvant/adjuvant chemotherapy for stage IIB limb high-grade osteosarcoma: does the analog matter?. Medical Oncology, 32(1), 350. Retrieved from [Link]

-

Mane, V., et al. (2022). Doxorubicin-Based Hybrid Compounds as Potential Anticancer Agents: A Review. Molecules, 27(14), 4504. Retrieved from [Link]

-

PatSnap. (2024). What is this compound Hydrochloride used for?. Synapse. Retrieved from [Link]

-

Iatropoulos, M. J., et al. (1993). Comparison of cardiotoxicity of this compound, epirubicin and doxorubicin in the rat. Arzneimittel-Forschung, 43(8), 883–889. Retrieved from [Link]

-

Mross, K., et al. (1988). Epirubicin and doxorubicin comparative metabolism and pharmacokinetics. A cross-over study. Cancer Chemotherapy and Pharmacology, 22(1), 20–24. Retrieved from [Link]

-

Li, H., et al. (2021). Reducing oxidative stress may be important for treating this compound‑induced cardiotoxicity with schisandrin B. Experimental and Therapeutic Medicine, 23(1), 23. Retrieved from [Link]

-

Perez, J. E., et al. (1991). This compound in Combination Chemotherapy for Metastatic Breast Cancer. Cancer, 68(5), 945–949. Retrieved from [Link]

-

Zhou, L., et al. (2012). In vitro and in vivo studies of this compound-loaded SWNT for the treatment of bladder cancer. Brazilian Journal of Medical and Biological Research, 45(10), 954–960. Retrieved from [Link]

-

Hrabeta, J., et al. (2018). Bioreductive Activation of Antitumour Drugs, Doxorubicin and this compound, Does Not Affect Their Ability to Induce Apoptosis of Sensitive and Multidrug Resistant Leukaemia HL60 Cells. Anticancer Research, 38(11), 6125-6134. Retrieved from [Link]

-

Sugiyama, Y., et al. (2010). Double short-time exposure to this compound produces higher cytotoxicity against T24 bladder cancer cells. Cancer Science, 101(2), 489–494. Retrieved from [Link]

-

Fukui, T., et al. (2023). This compound Combination Low-Dose Chemotherapy for Early Infantile Stage MS Neuroblastoma: Case Report. Current Oncology, 30(5), 4887–4892. Retrieved from [Link]

-

ResearchGate. (n.d.). In vivo mouse xenograft models. Retrieved from [Link]

-

Wang, Y., et al. (2021). Schisandrin B Antagonizes Cardiotoxicity Induced by this compound by Inhibiting Mitochondrial Permeability Transition Pore (mPTP) Opening and Decreasing Cardiomyocyte Apoptosis. Frontiers in Pharmacology, 12, 726884. Retrieved from [Link]

-

Eurofins Discovery. (n.d.). In Vivo Oncology. Retrieved from [Link]

-

Wang, Y., et al. (2019). Low concentration of rutin treatment might alleviate the cardiotoxicity effect of this compound on cardiomyocytes via activation of PI3K/AKT/mTOR signaling pathway. Bioscience Reports, 39(6), BSR20190546. Retrieved from [Link]

-

Esposito, G., et al. (1995). Phase II clinical and pharmacological study of this compound in combination with 5-fluorouracil and cyclophosphamide in metastatic breast cancer. Clinical Cancer Research, 1(7), 751–759. Retrieved from [Link]

-

Brun, B., et al. (1993). Phase II trial of this compound in the treatment of advanced bladder cancer. European Journal of Cancer, 29A(10), 1484–1485. Retrieved from [Link]

-

National Cancer Institute. (2020). Combination therapy for solid tumors and small-cell cancers studied in new clinical trial. Retrieved from [Link]

-

Li, Y., et al. (2024). Isoquercitrin alleviates this compound-induced cardiotoxicity in vivo and in vitro by inhibiting apoptosis through Phlpp1/AKT/Bcl-2 signaling pathway. Journal of Functional Foods, 114, 106041. Retrieved from [Link]

-

Jarrett, J. M. (2016). Synthesis and In-Vitro Cell Viability/Cytotoxicity Studies of Novel Pyrrolobenzodiazepine Derivatives. Digital Commons@ETSU. Retrieved from [Link]

-

Pereira, C. V., et al. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. International Journal of Molecular Sciences, 24(22), 16498. Retrieved from [Link]

-

VJOncology. (2023). Patient-derived xenograft models for preclinical oncology research. YouTube. Retrieved from [Link]

-

Li, Y., et al. (2021). piR-39980 mediates doxorubicin resistance in fibrosarcoma by regulating drug accumulation and DNA repair. Cell Death & Disease, 12(11), 1083. Retrieved from [Link]

-

Nurtay, L., et al. (2023). Pathophysiology of Doxorubicin-Mediated Cardiotoxicity. International Journal of Molecular Sciences, 24(22), 16403. Retrieved from [Link]

-

Akaza, H., et al. (1991). Cooperative study of this compound against urological cancers and future direction of its combination use. Gan To Kagaku Ryoho, 18(11), 1851–1856. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. nbinno.com [nbinno.com]

- 3. ar.iiarjournals.org [ar.iiarjournals.org]

- 4. nbinno.com [nbinno.com]

- 5. youtube.com [youtube.com]

- 6. mdpi.com [mdpi.com]

- 7. This compound-based chemotherapy displayed better clinical outcomes and lower toxicity than did doxorubicin-based chemotherapy in the treatment of non-metastatic extremity osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | C32H37NO12 | CID 11296583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. What is this compound Hydrochloride used for? [synapse.patsnap.com]

- 10. Experimental and Therapeutic Medicine [spandidos-publications.com]

- 11. Epirubicin and doxorubicin comparative metabolism and pharmacokinetics. A cross-over study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Long-term results of this compound versus doxorubicin in combination chemotherapy for aggressive non-Hodgkin's lymphoma: single center, 15-year experience - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | Schisandrin B Antagonizes Cardiotoxicity Induced by this compound by Inhibiting Mitochondrial Permeability Transition Pore (mPTP) Opening and Decreasing Cardiomyocyte Apoptosis [frontiersin.org]

- 14. Low concentration of rutin treatment might alleviate the cardiotoxicity effect of this compound on cardiomyocytes via activation of PI3K/AKT/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Isoquercitrin alleviates this compound-induced cardiotoxicity in vivo and in vitro by inhibiting apoptosis through Phlpp1/AKT/Bcl-2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Double short-time exposure to this compound produces higher cytotoxicity against T24 bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 18. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. This compound versus doxorubicin in neoadjuvant/adjuvant chemotherapy for stage IIB limb high-grade osteosarcoma: does the analog matter? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. This compound in combination chemotherapy for metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. This compound Combination Low-Dose Chemotherapy for Early Infantile Stage MS Neuroblastoma: Case Report - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Combination therapy for solid tumors and small-cell cancers studied in new clinical trial | Center for Cancer Research [ccr.cancer.gov]

- 24. In vitro and in vivo studies of this compound-loaded SWNT for the treatment of bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]

Biochemical Architecture of Pirarubicin Hydrochloride: A Technical Analysis

The following technical guide details the biochemical properties, mechanistic profile, and experimental handling of Pirarubicin Hydrochloride.

Executive Summary: The Lipophilic Advantage

This compound Hydrochloride (4'-O-tetrahydropyranyldoxorubicin) represents a critical evolution in anthracycline chemistry.[1] Unlike its parent compound, Doxorubicin (DOX), this compound incorporates a tetrahydropyranyl (THP) group at the 4'-position of the daunosamine sugar.[1]

The Biochemical Consequence: This structural modification significantly increases lipophilicity, fundamentally altering the drug's pharmacokinetics.

-

Rapid Uptake: this compound enters tumor cells approximately 170 times faster than Doxorubicin.[1]

-

Nuclear Accumulation: The drug bypasses the cytoplasmic efflux pumps more efficiently, achieving high nuclear concentrations within minutes.

-

Reduced Cardiotoxicity: The rapid cellular uptake allows for lower systemic residence time, contributing to a more favorable safety profile compared to Doxorubicin.

Physicochemical Identity

The stability and solubility of this compound are pH-dependent. As a hydrochloride salt, it maintains solubility in aqueous environments but requires strict pH control to prevent hydrolysis of the THP ether bond.

| Property | Specification |

| Chemical Name | (8S,10S)-10-[(2R,4S,5S,6S)-4-amino-6-methyl-5-(oxan-2-yloxy)oxan-2-yl]oxy-6,8,11-trihydroxy-8-(2-hydroxyacetyl)-1-methoxy-5,7,8,9,10,12-hexahydronaphthacene-5,12-dione hydrochloride |

| Molecular Formula | C₃₂H₃₇NO₁₂[1][2][3][4][5][6][7][8][9][10][11] · HCl |

| Molecular Weight | 664.1 g/mol (Salt) / 627.64 g/mol (Free Base) |

| Appearance | Orange-red crystalline powder |

| Solubility | Soluble in Water, Methanol, Ethanol.[1] Slightly soluble in Chloroform.[1] |

| pKa | ~8.2 (Amine), ~10 (Phenolic) |

| Stability Optimum | pH 4.5 – 6.0 .[1] Unstable in alkaline conditions (degradation to aglycone).[1] |

| Light Sensitivity | Photosensitive; protect from light during storage and handling.[1] |

Mechanistic Profiling: The "Hit-and-Run" Kinetic Model[1]

This compound operates on a "Hit-and-Run" kinetic model.[1] Its efficacy is driven by the speed of intercalation rather than the duration of exposure required by less lipophilic anthracyclines.

Mechanism of Action[3][7][9]

-

Transmembrane Diffusion: The lipophilic THP group facilitates rapid passive diffusion across the lipid bilayer.

-

Nuclear Intercalation: Once intracellular, this compound intercalates between DNA base pairs (specifically G-C rich regions).[1]

-

Topoisomerase II Inhibition: It stabilizes the Topo II-DNA cleavable complex, preventing DNA religation and causing double-strand breaks.[1][7]

-

Apoptosis Induction: The accumulation of DNA damage triggers p53-mediated apoptotic pathways.[1][7]

Visualization of Signaling Pathway

The following diagram illustrates the rapid uptake and dual-mechanism (Intercalation + ROS generation) leading to cell death.

Figure 1: Mechanistic pathway of this compound, highlighting rapid transmembrane diffusion and Topoisomerase II inhibition.[1]

Pharmacokinetics & Metabolism[1][7][11][12]

Understanding the metabolic fate of this compound is crucial for interpreting its toxicity profile.

-

Metabolism: this compound is metabolized in the liver. A key metabolic pathway is the hydrolysis of the THP group, converting this compound back into Doxorubicin (active metabolite) and subsequently to Doxorubicinol.

-

Excretion: Predominantly biliary excretion.[1][11][12] Caution is required in subjects with hepatic impairment.[1][12]

-

Half-life: Exhibits a rapid distribution phase (t1/2α ~1-2 min) followed by a slower elimination phase, though faster than Doxorubicin.[1]

Experimental Protocols

Reconstitution & Handling (Self-Validating Protocol)

Principle: Anthracyclines are prone to aggregation and pH-dependent degradation.[1] The use of Glucose 5% prevents ionic strength-induced precipitation often seen with saline in high concentrations.

-

Preparation: Weigh 10 mg of this compound HCl powder.

-

Solvent Choice: Use 5% Glucose (Dextrose) solution or Water for Injection .[1] Avoid physiological saline (0.9% NaCl) for initial reconstitution if high concentration (>5 mg/mL) is required, as the common ion effect can reduce solubility.[1]

-

Dissolution: Vortex gently. The solution should be a clear, orange-red liquid.[1]

-

Validation: Check pH. Target pH is 5.0 – 6.0 .[1] If pH > 7.0, the solution will turn purple/blue, indicating degradation to the aglycone (inactive/toxic). Discard if purple.

HPLC Quantification Method

Objective: Accurate quantification of this compound in biological media, separating it from its metabolite Doxorubicin.[1]

-

Column: C18 Reverse Phase (e.g., 5 µm, 250 x 4.6 mm).[1]

-

Detection: Fluorescence (Excitation: 480 nm, Emission: 590 nm).[1][8]

-

Mobile Phase: Acetonitrile : 0.05M Phosphate Buffer (pH 4.[1]0) [35:65 v/v].[1][6]

-

Note: Acidic pH is critical to suppress silanol activity and maintain peak shape for the amine group.

-

-

Temperature: 30°C.

Analytical Workflow Visualization

Figure 2: HPLC analytical workflow for the separation and quantification of this compound.

Safety Profile: The Cardiotoxicity Differential

A major limitation of Doxorubicin is cumulative, irreversible cardiotoxicity (congestive heart failure).[1] this compound offers a distinct advantage:

-

Reduced ROS Accumulation: While this compound generates ROS, its rapid uptake and retention in the nucleus (target site) vs. the mitochondria (toxicity site) reduces the net oxidative stress on cardiomyocytes compared to Doxorubicin.

-

Lower Cumulative Dose: The higher potency allows for effective antineoplastic activity at lower cumulative doses, expanding the therapeutic window.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 3033521, this compound.[1] Retrieved from [Link][1]

-

Muller, I., et al. (1998). Pharmacokinetics and metabolism of this compound in humans: correlation with pharmacodynamics.[1] Cancer Chemotherapy and Pharmacology.[1][9][12][13][14] Retrieved from [Link]

-

Robert, J. (1994). Pharmacokinetics and metabolism of anthracyclines.[1] Cancer Surveys.[1] Retrieved from [Link]

-

Dorr, R. T. (1994). Anthracycline update: stability and compatibility.[1] Trissel's Stability of Compounded Formulations. (Contextual citation for pH stability).

Sources

- 1. medkoo.com [medkoo.com]

- 2. scielo.br [scielo.br]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. chromatographytoday.com [chromatographytoday.com]

- 7. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 8. A sensitive and reproducible HPLC assay for doxorubicin and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. What is this compound Hydrochloride used for? [synapse.patsnap.com]

- 10. Development and Validation of Reversed-Phase HPLC Method for the Determination of Epirubicin and Its Application to the Pharmacokinetic Study of Epirubicin Loaded Polymeric Nanoparticle Formulations in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Clinical pharmacokinetics of epirubicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacokinetics and metabolism of anthracyclines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound-based versus doxorubicin-based osteosarcoma chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. nbinno.com [nbinno.com]

An In-depth Technical Guide to Pirarubicin: Mechanisms of DNA Intercalation and Topoisomerase II Inhibition

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Pirarubicin (THP), a semi-synthetic derivative of doxorubicin, is a potent anthracycline antibiotic used in cancer chemotherapy.[1] Its efficacy is primarily rooted in a dual mechanism of action: the physical obstruction of DNA processes through intercalation and the enzymatic poisoning of topoisomerase II.[2][3] This guide provides a detailed examination of these core mechanisms, offering insights into the biophysical interactions, the resultant cellular consequences, and the established experimental methodologies for their investigation. By synthesizing mechanistic details with practical, field-proven protocols, this document serves as a comprehensive resource for professionals engaged in oncology drug discovery and development.

Introduction: this compound in the Anthracycline Landscape

Anthracyclines represent a cornerstone of chemotherapy, renowned for their broad-spectrum anti-neoplastic activity.[4] this compound (4'-O-tetrahydropyranyladriamycin), an analogue of doxorubicin, was developed to enhance therapeutic efficacy while potentially mitigating some of the dose-limiting toxicities, such as cardiotoxicity, associated with its parent compound.[1][2] The key structural modification is the addition of a tetrahydropyranyl (THP) group to the daunosamine sugar moiety. This chemical change significantly increases the lipophilicity of the molecule, leading to faster and greater cellular uptake compared to doxorubicin, which facilitates its rapid localization to the nucleus and interaction with its molecular targets.[1]

The primary antitumor effects of this compound, like other anthracyclines, are attributed to its ability to interfere with DNA synthesis and function.[3][5] This is achieved through two distinct yet synergistic mechanisms:

-

DNA Intercalation: The planar anthraquinone ring of this compound inserts itself between DNA base pairs, disrupting the helical structure and interfering with DNA replication and transcription.[2][6]

-

Topoisomerase II (Topo II) Inhibition: this compound stabilizes a transient intermediate in the Topo II catalytic cycle, leading to the accumulation of lethal double-strand DNA breaks.[5][7]

This guide will dissect these two mechanisms, providing the theoretical groundwork and the practical methodologies required to study them.

Mechanism I: DNA Intercalation

DNA intercalation is the initial physical interaction between this compound and the genome. The planar, aromatic chromophore moiety of the drug molecule slides into the space between adjacent base pairs of the DNA double helix.[2][4] This physical intrusion distorts the structural integrity of the DNA, causing localized unwinding and lengthening of the helix, which subsequently obstructs the processes of DNA replication and transcription.[2][8]

Biophysical Principles of Intercalation

The stability of the this compound-DNA complex is governed by non-covalent interactions, primarily van der Waals forces and hydrogen bonding between the anthraquinone ring and the DNA bases.[9] This interaction unwinds the DNA helix at the point of insertion, which can be experimentally detected as a change in the DNA's supercoiling. This principle forms the basis of the DNA unwinding assay.

Experimental Workflow: DNA Unwinding Assay

This assay is a definitive method to confirm a compound's intercalating activity. It relies on the principle that intercalating agents alter the linking number of plasmid DNA when it is relaxed by a topoisomerase I enzyme.

Causality Behind Experimental Design: We use Topoisomerase I because it systematically relaxes supercoiled DNA. In the presence of an intercalator, the DNA helix is unwound. When Topo I relaxes this altered structure and the intercalator is subsequently removed, the plasmid becomes negatively supercoiled. The degree of supercoiling is proportional to the concentration and binding affinity of the intercalating agent.

Protocol 2.2.1: DNA Unwinding Assay for Intercalation [10][11]

-

Reaction Setup: In a microcentrifuge tube, assemble the following reaction mixture on ice:

-

Supercoiled plasmid DNA (e.g., pHOT1): 150 ng

-

10x Topoisomerase I Buffer: 2 µL

-

This compound (or test compound) at desired concentrations (e.g., 1 µM to 100 µM). A solvent control (e.g., DMSO) is critical.

-

Nuclease-free water to a final volume of 18 µL.

-

-

Enzyme Addition: Add 1-2 units of human Topoisomerase I to the reaction mixture. The final volume is 20 µL.

-

Incubation: Incubate the reaction at 37°C for 30 minutes.

-

Termination and Digestion: Stop the reaction by adding 2 µL of 10% SDS. Add 1 µL of Proteinase K (20 mg/mL) and incubate at 50°C for 30 minutes to digest the topoisomerase.

-

Sample Preparation for Electrophoresis: Add 2.5 µL of 10x gel loading dye (containing bromophenol blue and glycerol) to each sample.

-

Agarose Gel Electrophoresis:

-

Prepare a 1% agarose gel in 1x TAE or TBE buffer.

-

Load the samples into the wells. Include markers for supercoiled and relaxed plasmid DNA.

-

Run the gel at a low voltage (e.g., 20-40 V) for an extended period (e.g., 12-16 hours) to achieve optimal separation of topoisomers.

-

-

Visualization: Stain the gel with an intercalating dye like SYBR Safe or Ethidium Bromide for 15-30 minutes, destain in water, and visualize using a UV transilluminator.[11] Intercalating activity is confirmed by the appearance of supercoiled DNA bands, while the non-intercalating control will show relaxed DNA.

Caption: Workflow for the DNA Unwinding (Intercalation) Assay.

Mechanism II: Topoisomerase II Inhibition

While intercalation disrupts DNA topology and template function, the most significant cytotoxic mechanism of this compound is its action as a "topoisomerase II poison".[3][12] Topo II enzymes are essential for resolving topological problems in DNA, such as supercoils and tangles, that arise during replication and transcription.[13] They work by creating transient double-strand breaks (DSBs), passing an intact DNA segment through the break, and then religating the cleaved strands.[7]

The Topo II Catalytic Cycle and this compound's Intervention

This compound does not inhibit the catalytic activity of Topo II outright. Instead, it traps the enzyme in a specific intermediate state of its reaction cycle.[7] The drug intercalates into the DNA at the site of Topo II binding and stabilizes the "cleavage complex," a ternary structure where Topo II is covalently bound to the 5' ends of the cleaved DNA.[14][15] This prevents the religation of the DNA strands, leading to a dramatic increase in stable, enzyme-linked DSBs.[15] When a replication fork collides with this stabilized cleavage complex, the transient break is converted into a permanent and lethal DSB, ultimately triggering apoptosis.[2]

Caption: this compound poisoning the Topoisomerase II catalytic cycle.

Experimental Workflow: Topo II Decatenation/Cleavage Assay

The activity of Topo II and its inhibition by drugs like this compound are commonly measured using a kinetoplast DNA (kDNA) decatenation assay or a plasmid cleavage assay.[16][17] kDNA is a network of thousands of interlocked circular DNA molecules isolated from trypanosomes. Topo II can resolve this network into individual minicircles, which can be separated by gel electrophoresis.

Causality Behind Experimental Design: This assay directly measures the catalytic function of Topo II. An active enzyme will convert the large, immobile kDNA network into fast-migrating minicircles. An inhibitor like this compound will stabilize the cleavage complex, leading to linearized DNA (from DSBs) or a failure to decatenate, both of which are easily visualized on a gel. This provides a self-validating system: the disappearance of the kDNA substrate and the appearance of decatenated or cleaved products are directly correlated with enzyme activity and its inhibition.

Protocol 3.2.1: Topoisomerase II kDNA Decatenation Assay [16][17]

-

Reaction Setup: On ice, combine the following in a microcentrifuge tube:

-

10x Topo II Reaction Buffer (typically contains ATP and MgCl₂): 2 µL

-

Kinetoplast DNA (kDNA): 200 ng

-

This compound (or test compound) at desired concentrations. Include a solvent control (DMSO) and a known Topo II poison control (e.g., etoposide).

-

Nuclease-free water to a final volume of 18 µL.

-

-

Enzyme Addition: Add 1-5 units of purified human Topoisomerase IIα to the mixture.

-

Incubation: Incubate the reaction at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding 4 µL of 5x Stop Buffer/Loading Dye (containing Sarkosyl or SDS, bromophenol blue, and glycerol).[16]

-

Agarose Gel Electrophoresis:

-

Data Interpretation:

-

Negative Control (No Enzyme): A single band of high molecular weight kDNA at the top of the gel.

-

Positive Control (Enzyme, No Drug): The kDNA band should disappear, replaced by fast-migrating bands of decatenated minicircles (nicked and closed circular forms).

-

This compound-Treated: Inhibition of decatenation will result in the persistence of the kDNA band. The appearance of a linear DNA band indicates the stabilization of the cleavage complex.

-

Cellular Consequences and Therapeutic Implications

The dual actions of this compound culminate in potent cytotoxicity against rapidly proliferating cancer cells. The accumulation of DSBs triggers the DNA damage response (DDR) pathway, leading to cell cycle arrest and, ultimately, apoptosis.[2]

Comparative Efficacy and Resistance

This compound has demonstrated significant clinical efficacy in various cancers, including breast cancer, osteosarcoma, and non-muscle invasive bladder cancer.[1][18][19] In some studies, this compound-based chemotherapy has shown better clinical outcomes and lower toxicity compared to doxorubicin-based regimens.[1]

| Parameter | This compound (THP) | Doxorubicin (DOX) | Rationale / Significance |

| Cellular Uptake Rate | ~170-fold faster than DOX | Baseline | Increased lipophilicity of THP allows for faster accumulation in tumor cells.[1] |

| IC50 (M5076 cells) | 0.366 µM | Not specified | Demonstrates potent cytotoxic activity.[5] |

| IC50 (Ehrlich cells) | 0.078 µM | Not specified | Cytotoxicity correlates with Topo II expression levels.[5] |

| Cardiotoxicity Profile | Generally lower than DOX | Dose-limiting toxicity | Structural modification may alter tissue distribution and reduce cardiac accumulation.[1][2] |

| Activity in MDR cells | Can partially circumvent P-gp mediated resistance | Often susceptible to P-gp efflux | The THP moiety may alter the drug's interaction with efflux pumps like P-glycoprotein.[1][20] |

Table 1: Comparative properties of this compound and Doxorubicin.

Mechanisms of resistance to this compound can involve the downregulation of Topo II expression or mutations in the enzyme that prevent drug binding.[5] Additionally, pathways involving signaling molecules like GRP78 and the p-AKT/mTOR axis have been implicated in this compound resistance in triple-negative breast cancer.[21]

Conclusion and Future Directions

This compound's efficacy as a chemotherapeutic agent is a direct consequence of its well-defined, dual-pronged attack on the cancer cell genome. By physically intercalating into DNA and chemically poisoning Topoisomerase II, it creates a level of genomic stress that is insurmountable for rapidly dividing cells. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate these mechanisms, screen for novel Topo II inhibitors, and probe the nuances of drug resistance.

Future research should continue to explore the structural basis for this compound's improved safety profile and its ability to overcome certain types of multidrug resistance. A deeper understanding of the interplay between this compound, the DNA damage response, and tumor-specific genetic backgrounds will be crucial for optimizing its clinical use and developing next-generation anthracyclines with even greater therapeutic indices.

References

- What is the mechanism of this compound Hydrochloride? - Patsnap Synapse. (2024-07-17). synapse.

- Down-regulating GRP78 reverses this compound resistance of triple negative breast cancer by miR-495-3p mimics and involves the p-AKT/mTOR p

- This compound | CAS 72496-41-4 | SCBT. Santa Cruz Biotechnology.

- Understanding the Mechanisms: How this compound Hydrochloride Inhibits Cancer Growth. ningboinno.com.

- Efficacy of this compound for nonmuscle invasive bladder cancer: A protocol of systematic review and meta-analysis.

- Targeting DNA topoisomerase II in cancer chemotherapy - PMC. PubMed Central.

- This compound, an Anthracycline Antibiotics, Acts as a Topoisomerase II Inhibitor. MedChemExpress.

- Cleavage of DNA by mammalian DNA topoisomerase II. Taipei Medical University.

- This compound-based chemotherapy displayed better clinical outcomes and lower toxicity than did doxorubicin-based chemotherapy in the treatment of non-metastatic extremity osteosarcoma - PMC. PubMed Central.

- Human Topoisomerase II Assay Kit (kDNA Based) USER MANUAL. TopoGEN.

- Topoisomerase Assays - PMC.

- DNA Intercalation Assay - Bio-protocol. bio-protocol.org.

- This compound - Topoisomerase II Inhibitor Anticancer Agent. APExBIO.

- Anthracyclines - StatPearls - NCBI Bookshelf.

- DNA Unwinding Assay. Inspiralis.

- Single Short Retention Instillation of this compound Prevents Intravesical Recurrence of Low-risk Non Muscle Invasive Bladder Cancer | In Vivo. iv.iiarjournals.org.

- Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. MDPI.

- This compound might partly circumvent the P-glycoprotein-mediated drug resistance of human breast cancer tissues. PubMed.

- Doxorubicin. University of Bristol.

- Topoisomerase Inhibitors (Anticancer Drugs Part 4) [ENGLISH] | Dr. Shikha Parmar. YouTube.

Sources

- 1. This compound-based chemotherapy displayed better clinical outcomes and lower toxicity than did doxorubicin-based chemotherapy in the treatment of non-metastatic extremity osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. apexbt.com [apexbt.com]

- 4. Anthracyclines - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 7. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. bio-protocol.org [bio-protocol.org]

- 11. inspiralis.com [inspiralis.com]

- 12. scbt.com [scbt.com]

- 13. m.youtube.com [m.youtube.com]

- 14. hub.tmu.edu.tw [hub.tmu.edu.tw]

- 15. Doxorubicin [www2.gvsu.edu]

- 16. topogen.com [topogen.com]

- 17. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Efficacy of this compound for nonmuscle invasive bladder cancer: A protocol of systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Single Short Retention Instillation of this compound Prevents Intravesical Recurrence of Low-risk Non Muscle Invasive Bladder Cancer | In Vivo [iv.iiarjournals.org]

- 20. This compound might partly circumvent the P-glycoprotein-mediated drug resistance of human breast cancer tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Down-regulating GRP78 reverses this compound resistance of triple negative breast cancer by miR-495-3p mimics and involves the p-AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Pro-Apoptotic Efficacy of Pirarubicin: Mechanisms and Methodologies

An In-Depth Technical Guide for Researchers

Abstract: Pirarubicin (THP), a derivative of doxorubicin, is a potent anthracycline antibiotic demonstrating significant efficacy in oncology. Its therapeutic action is largely attributed to its capacity to induce programmed cell death, or apoptosis, in cancer cells. This guide provides a detailed exploration of the molecular mechanisms underpinning this compound-induced apoptosis, targeting researchers, scientists, and drug development professionals. We dissect the dual-pronged initiation involving topoisomerase II inhibition and reactive oxygen species (ROS) generation, trace the signal propagation through the intrinsic mitochondrial pathway, and detail the execution phase mediated by the caspase cascade. This narrative is grounded in field-proven experimental insights, explaining the causality behind methodological choices. We furnish comprehensive, step-by-step protocols for key assays to validate and quantify apoptosis, alongside structured data presentation and visual diagrams of the core signaling pathways and experimental workflows, to provide a self-validating framework for investigation.

Part 1: this compound - An Overview

This compound is a second-generation anthracycline distinguished from its parent compound, doxorubicin, by the presence of a tetrahydropyranyl group. This structural modification enhances its lipophilicity, facilitating more rapid cellular uptake and intracellular accumulation. Clinically, this compound has shown equal or superior cytotoxicity against various cancers compared to doxorubicin, often with a more favorable safety profile, particularly regarding reduced cardiotoxicity[1][2]. At the heart of its anticancer activity is its profound ability to trigger apoptosis, a clean and regulated form of cell suicide that avoids the inflammatory response associated with necrosis. Understanding the precise mechanisms through which this compound initiates and executes this process is paramount for optimizing its therapeutic use and developing novel combination strategies.

Part 2: Core Mechanisms of this compound-Induced Apoptosis

The apoptotic cascade initiated by this compound is not a linear process but a sophisticated network of events. It is primarily triggered by two concurrent upstream events: catastrophic DNA damage and overwhelming oxidative stress. These events converge on the mitochondrion, the central regulator of the intrinsic apoptotic pathway.

Dual-Pronged Initiation: DNA Damage and Oxidative Stress

-